molecular formula C6H12O B1346683 Cyclopentanemethanol CAS No. 3637-61-4

Cyclopentanemethanol

Cat. No. B1346683
CAS RN: 3637-61-4
M. Wt: 100.16 g/mol
InChI Key: ISQVBYGGNVVVHB-UHFFFAOYSA-N
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Description

Cyclopentanemethanol, also known as Cyclopentylmethanol or Cyclopentyl carbinol, is a chemical compound with the molecular formula C6H12O12. It has a molecular weight of 100.16 g/mol12. It is a metabolite found in or produced by Saccharomyces cerevisiae1.



Synthesis Analysis

Cyclopentanemethanol could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol34. The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:14. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:14.



Molecular Structure Analysis

The IUPAC name for Cyclopentanemethanol is cyclopentylmethanol1. The InChI string is InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H212. The Canonical SMILES string is C1CCC(C1)CO1.



Chemical Reactions Analysis

The addition-esterification reaction and transesterification reaction involved in the synthesis of Cyclopentanemethanol are both exothermic4. The free energy changes increased with a rise in temperature, indicating that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K4.



Physical And Chemical Properties Analysis

Cyclopentanemethanol has a refractive index of n20/D 1.458 (lit.)2. Its boiling point is 162-163 °C (lit.)2, and it has a density of 0.926 g/mL at 25 °C (lit.)2.


Scientific Research Applications

  • Heat Recovery and Safety Assessment : Cyclopentane is considered for use in heat recovery applications, particularly in Organic Rankine Cycles. Research by Guillen (2012) explored its autoignition properties, which is critical for safety assessments in such applications (Guillen, 2012).

  • Waste Recycling and Explosion Prevention : Studies on the explosibility of polyurethane dusts, often containing cyclopentane, during refrigerator recycling process have been conducted to develop explosion prevention methods (Nifuku et al., 2006).

  • Alternative Biofuels : Cyclopentanol, a related compound, has been studied as a biofuel alternative. Research by Chen et al. (2020) investigated its effects on combustion characteristics when blended with diesel (Chen et al., 2020).

  • Desalination Technology : Cyclopentane has been utilized in CO2 hydrate-based desalination processes. Lv et al. (2019) demonstrated its efficiency in improving ion removal in seawater desalination (Lv et al., 2019).

  • Mosquito Attractant for Disease Control : The efficacy of cyclopentanone, a derivative, as a mosquito attractant was evaluated by Philippe-Janon et al. (2015), providing insights into potential applications in mosquito surveillance and disease control (Philippe-Janon et al., 2015).

  • Combustion Studies : Research on the combustion characteristics of cyclopentanone includes the investigation of its laminar flame properties, which is significant for understanding its potential as a biofuel (Bao et al., 2017).

  • Oxidation Chemistry and Atmospheric Impact : The interaction of cyclopentanol with hydroxyl radicals, relevant in combustion and atmospheric chemistry, was studied to understand its oxidation process (Duan et al., 2021).

  • the carboxylic acid functional group, which could lead to the development of new therapeutic agents (Ballatore et al., 2011).
  • Chemical Kinetics and Environmental Impact : Studies like Wu et al. (2020) have focused on the kinetics of reactions involving cyclopentane, which is significant in understanding its environmental impact and behavior in fuel applications (Wu et al., 2020).

  • Gas Hydrate Research for Energy Applications : The formation and dissociation of cyclopentane hydrates have been researched for potential applications in energy, such as gas storage and transport. For instance, Zheng et al. (2017) investigated the effects of cyclopentane on CO2 hydrate formation, which is relevant for desalination and CO2 capture technologies (Zheng et al., 2017).

Future Directions

The future directions of Cyclopentanemethanol are not explicitly mentioned in the search results. However, given its role as a metabolite in Saccharomyces cerevisiae1, it may have potential applications in biochemistry and microbiology research. Further studies are needed to explore its potential uses and applications.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

cyclopentylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVBYGGNVVVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189896
Record name Cyclopentanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanemethanol

CAS RN

3637-61-4
Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
KH Park, DH Kim, M Cha - Chemical Physics Letters, 2021 - Elsevier
… (cyclopentanemethanol + CH 4 ) hydrate confirmed the formation of structure II hydrate with the inclusion of cyclopentanemethanol … profiles of the binary (cyclopentanemethanol + CH 4 ) …
Number of citations: 10 www.sciencedirect.com
RJ Parry, K Haridas - Tetrahedron letters, 1993 - Elsevier
5-Phosphoribosyl-1- (PRPP) is a key intermediate in a variety of important metabolic pathways. A total synthesis of the cyclopentyl analog of PRPP has been accomplished. A formal …
Number of citations: 13 www.sciencedirect.com
L Ötvös, J Beres, G Sagi, I Tömösközi, L Gruber - Tetrahedron letters, 1987 - Elsevier
1 and biological 2 studies of the carbocyclic analogues of nucleosides.(-)-Aristeromycin and (-)-neplanocin A are natural representatives of these compounds. Yet, only a few …
Number of citations: 50 www.sciencedirect.com
RC Cermak, R Vince - Tetrahedron Letters, 1981 - Elsevier
… Acid hydrolysis of 5 gave the aminetriol (k) 4f+amino-2a,3a-dihydroxy-lb-cyclopentanemethanol hydrochloride (a) which is easily converted to carbocyclic nucleosides as previously described.536 …
Number of citations: 65 www.sciencedirect.com
R Vince, J Brownell, S Daluge - Journal of medicinal chemistry, 1984 - ACS Publications
(±)-4a-Amino-2a, 3/3-dihydroxy-la-cyclopentanemethanol (6), the carbocyclic analogue of xylofuranosylamine, was synthesized from the previously reported 4a-acetamido-2a, 3a:-…
Number of citations: 50 pubs.acs.org
RC CERMAK, R VINCE - 1981 - pascal-francis.inist.fr
( +OU- ) 4B-AMINO-2ALPHA ,3ALPHA -DIHYDROXY-1BETA -CYCLOPENTANEMETHANOL HYDROCHLORIDE. CARBOCYCLIC RIBOFURANOSYLAMINE FOR THE SYNTHESIS OF …
Number of citations: 0 pascal-francis.inist.fr
BL Kam, NJ Oppenheimer - The Journal of Organic Chemistry, 1981 - ACS Publications
… Daluge and Vince4 have also noted that reduction of a compound similarto 9 by lithium borohydride gave an unexpected cyclopentanemethanol derivative corresponding to reduction …
Number of citations: 68 pubs.acs.org
A Nakagiri, K Imamura, K Yanagisawa, A Onda - Nanomaterials, 2021 - mdpi.com
… Over Ca-HAP(1.72) and Ca-HAP(1.62) catalysts, the selectivity of cyclopentanemethanol … cyclopentanemethanol and the C 8 -C 12 deoxygenated compounds. Cyclopentanemethanol …
Number of citations: 5 www.mdpi.com
DR Larkin - The Journal of Organic Chemistry, 1965 - ACS Publications
Results The catalytic vapor phase dehydrogenation of 1, 6-hexanediol (I) is an example of a reaction in which changes in the reaction conditions can bring about a profound change in …
Number of citations: 13 pubs.acs.org
RC Cermak, R Vince - Tetrahedron Letters, 1981 - Elsevier Science
Number of citations: 3

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